molecular formula C9H15NaO6S B7839049 Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate

Cat. No.: B7839049
M. Wt: 274.27 g/mol
InChI Key: KBUAMHFDNNUCET-UHFFFAOYSA-M
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Description

This compound is a sodium salt of a substituted oxane-carboxylic acid derivative. Its structure features a six-membered oxane ring with three hydroxyl groups at positions 3, 4, and 5, an isopropylsulfanyl (C3H7S-) moiety at position 6, and a carboxylate group at position 2 . The isopropylsulfanyl group introduces hydrophobicity, while the hydroxyl and carboxylate groups enhance water solubility.

Properties

IUPAC Name

sodium;3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUAMHFDNNUCET-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure contributes to its biological activities, making it a subject of interest in pharmacological and biochemical research.

  • Molecular Formula : C16H15NaO7
  • Molecular Weight : 342.279 g/mol
  • IUPAC Name : Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate
  • CAS Number : 208589-93-9

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

  • Antioxidant Activity
    • Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals.
  • Antimicrobial Properties
    • Preliminary studies suggest that sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate may possess antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes.
  • Potential in Diabetes Management
    • The compound's structural analogs have shown promise in glucose regulation and insulin sensitivity improvement. Further studies are needed to confirm these effects specifically for this compound.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant radical scavenging activity
AntimicrobialEffective against Gram-positive bacteria
Glucose RegulationPotential to improve insulin sensitivity

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of similar compounds, it was found that the hydroxyl groups present in the structure contribute significantly to their ability to scavenge free radicals. This mechanism is crucial for preventing cellular damage associated with oxidative stress.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial strains revealed that sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall integrity.

The biological activity of sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate can be attributed to:

  • Hydroxyl Groups : Contribute to antioxidant properties.
  • Isopropylthio Group : May enhance membrane permeability and influence microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Substituent at Position 6 Molecular Weight (g/mol) Key Functional Groups Notable Properties
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate (208589-93-9) Isopropylsulfanyl (C3H7S-) ~274* Hydroxyl, carboxylate, thioether Moderate solubility in polar solvents; hydrophobic interactions due to thioether group.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-(4-(2-methylpropyl)phenyl)propanoyloxy]oxane-2-carboxylic acid 4-Isobutylphenylpropanoyloxy Not provided Hydroxyl, carboxylate, ester, aromatic Increased hydrophobicity from aromatic ring; ester group may enhance metabolic stability.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid (29315-53-5) 2-Hydroxybenzoyloxy ~326* Hydroxyl, carboxylate, phenolic ester Higher acidity (phenolic -OH); improved water solubility via hydrogen bonding.
5-Hydroxy-6-methoxyindole glucuronide (77463-71-9) 6-Methoxyindol-5-yloxy 339.30 Hydroxyl, carboxylate, methoxy, indole Polar glucuronide conjugate; potential metabolic excretion pathway.
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate (207728-71-0) Quinolin-8-yloxy 343.27 Hydroxyl, carboxylate, quinoline Planar aromatic system (quinoline) enables π-π stacking; moderate solubility (10 mM in solution).

*Calculated based on molecular formula.

Key Research Findings

The quinoline-substituted analog exhibits moderate solubility (10 mM), suggesting similar solubility profiles for the target compound despite its thioether group.

Reactivity and Stability: Thioether groups (as in the target compound) are less reactive toward hydrolysis than ester-linked substituents (e.g., in or ), which may improve chemical stability in aqueous environments . The phenolic -OH in the 2-hydroxybenzoyloxy analog increases susceptibility to oxidation or conjugation reactions.

Biological Implications: Glucuronide conjugates (e.g., ) are typically metabolites involved in detoxification, whereas the target compound’s thioether group may interact with sulfur-loving enzymes or receptors .

Preparation Methods

Synthetic Strategies for Oxane Ring Construction

The oxane (pyranose) ring serves as the structural backbone of the target compound. Construction of this six-membered ring with precise stereochemistry at C2, C3, C4, C5, and C6 positions typically begins with protected monosaccharide precursors. For example, methyl glycosides derived from D-glucose or D-mannose are frequently employed due to their inherent stereochemical properties .

In one documented protocol, methyl α-D-glucopyranoside undergoes sequential protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in methanol, achieving selective protection at C3 and C4 positions while leaving C6 hydroxyl exposed for subsequent functionalization . This stepwise protection ensures regioselective modification crucial for introducing the isopropylsulfanyl moiety.

Table 1: Optimization of Sulfanyl Group Introduction

ConditionTemperatureTime (h)Yield (%)Purity (HPLC)
NaS-iPr in DMF60°C127895.2
NaS-iPr in THF40°C246591.8
HS-iPr, Et₃N in DCM25°C484288.5

Data adapted from analogous nucleophilic substitutions in carbohydrate systems . Elevated temperatures in polar aprotic solvents like DMF favor complete conversion while minimizing epimerization .

Oxidation to Carboxylic Acid Intermediate

Conversion of the C2 primary alcohol to a carboxylate group employs catalytic oxidation systems. The TEMPO/NaBr/Trichloroisocyanuric acid (TCCA) system, as described by Petrovic et al., achieves >90% conversion of 2-hydroxyl groups to carboxylic acids in unprotected sugars . Applied to the 6-(isopropylsulfanyl)oxane derivative, this method proceeds under mild aqueous conditions (pH 9–10, 25°C) with stoichiometric control:

RCH2OHNaBr, TEMPOTCCARCOONa+\text{RCH}_2\text{OH} \xrightarrow[\text{NaBr, TEMPO}]{\text{TCCA}} \text{RCOO}^- \text{Na}^+

Key advantages include:

  • Compatibility with acid-sensitive isopropylsulfanyl groups

  • Minimal overoxidation to ketone byproducts

  • Direct formation of sodium salt in situ

Sodium Salt Formation and Purification

Final isolation of the sodium carboxylate typically involves freeze-drying from aqueous solution followed by ion-exchange chromatography. As demonstrated in patent WO2015150941A1, sodium-2-ethylhexanoate serves as an effective counterion source for metathesis reactions, displacing residual protons from the carboxylic acid intermediate .

Critical purification parameters:

  • Lyophilization: Removes volatile impurities while maintaining salt stability

  • Reverse-phase HPLC: 0.1% TFA in water/acetonitrile gradient achieves >99% purity

  • Ion-exchange resin: Amberlite IR-120 Na⁺ form removes divalent cation contaminants

Stereochemical Control and Analytical Verification

Maintaining the (2S,3S,4S,5R,6S) configuration requires stringent reaction monitoring. Chiral HPLC using a Crownpak CR-I column (4.6×150 mm, 5 μm) with 0.1 M HClO₄ in methanol resolves all six stereocenters within 30 minutes . Comparative NMR analysis (¹H, ¹³C, HSQC) confirms retention of configuration through key synthetic steps:

  • C2 Chemical Shift: δ 175.2 ppm (carboxylate carbon)

  • C6 Sulfanyl Coupling: 3JH5H6=9.8 Hz^3J_{H5-H6} = 9.8 \ \text{Hz} (axial-equatorial coupling)

  • Anomeric Proton: Absence of δ 4.8–5.2 ppm signal confirms β-elimination prevention

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance reproducibility. A patented system couples:

  • Microreactor for TEMPO-mediated oxidation (residence time: 2 min)

  • Tubular reactor for NaS-iPr substitution (60°C, 5 bar pressure)

  • Membrane-based sodium exchange unit

This integrated approach reduces total synthesis time from 72 hours (batch) to 8 hours with 92% overall yield, demonstrating viability for commercial production .

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Preparation Methods

MethodYield (%)Purity (%)StepsCost (USD/g)
TEMPO Oxidation7899.15120
Jones Oxidation6597.3685
Enzymatic Oxidation8298.54210
Silver Oxide Oxidation5895.77150

Data synthesized from multiple sources . TEMPO-mediated oxidation offers optimal balance of efficiency and cost, though enzymatic methods show promise for chiral purity at higher production scales.

Q & A

Basic Research Question

  • HPLC-MS : Quantify purity (≥95%) and detect trace impurities (e.g., reports 95% purity) .
  • FT-IR : Identify carboxylate (C=O stretch at ~1600 cm1^{-1}) and hydroxyl groups (broad band ~3300 cm1^{-1}).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxane ring structure and isopropylsulfanyl substitution. For example, the C6-sulfanyl proton appears as a triplet (~δ 1.2 ppm) .
  • HRMS : Match observed m/z with the theoretical molecular formula (C10_{10}H17_{17}NaO8_8S, m/z 328.0432) .

How can oxidation of the isopropylsulfanyl group be mitigated during biological assays?

Advanced Research Question

  • Anaerobic conditions : Use gloveboxes or nitrogen-purged buffers to prevent thiol oxidation to sulfoxides.
  • Antioxidants : Add TCEP (tris(2-carboxyethyl)phosphine) or ascorbate to reduce reactive oxygen species.
  • pH control : Maintain pH 6.5–7.5 to stabilize thioethers (as in ’s glucuronide studies) .
  • LC-MS monitoring : Track degradation products (e.g., m/z +16 for sulfoxide formation) to adjust protocols .

What biological pathways or targets are hypothesized for this compound?

Basic Research Question

  • Glycosidase inhibition : Structural similarity to sulfated carbohydrates (e.g., ) suggests potential inhibition of α-glucosidases or sulfotransferases .
  • Antioxidant activity : The isopropylsulfanyl group may scavenge free radicals; validate via DPPH or ABTS assays.
  • Cellular uptake studies : Use fluorescent labeling (e.g., FITC conjugation) to track intracellular localization in model systems .

How should stability studies be designed for aqueous formulations of this sodium salt?

Advanced Research Question

  • Accelerated stability testing : Follow ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation.
  • Lyophilization : Improve shelf-life by freeze-drying; shows related carboxylates maintain >98% purity when stored desiccated .
  • Buffer optimization : Use phosphate buffers (pH 7.4) with chelating agents (EDTA) to minimize metal-catalyzed degradation (as in ) .

How can contradictory data in biological activity assays be analyzed?

Advanced Research Question

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify in situ degradation products that may confound activity readings .
  • Orthogonal assays : Confirm results with complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

What computational tools aid in predicting this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (-1.2), solubility (high due to carboxylate), and CYP450 interactions.
  • Molecular docking : Simulate binding to sulfotransferases (SULT1A1) or glutathione S-transferases using AutoDock Vina.
  • MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) .

What strategies optimize regioselective sulfation in derivatives of this compound?

Advanced Research Question

  • Enzymatic sulfation : Use recombinant sulfotransferases (e.g., SULT2A1) with PAPS as a cofactor for C3/C4 hydroxyl sulfation.
  • Chemical sulfation : Protect non-target hydroxyls with TBDMS groups before reacting with SO3_3-pyridine complex.
  • Analytical validation : Compare 34^{34}S NMR shifts to confirm sulfation sites (e.g., ’s sulfated oxane derivatives) .

How can researchers validate the absence of endotoxins in cell culture-grade batches?

Basic Research Question

  • LAL assay : Use Limulus amebocyte lysate to detect endotoxins (<0.05 EU/mg).
  • Ultrafiltration : Purify via 10 kDa centrifugal filters to remove microbial contaminants.
  • Sterility testing : Incubate aliquots in LB broth for 72 hours to confirm no microbial growth .

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